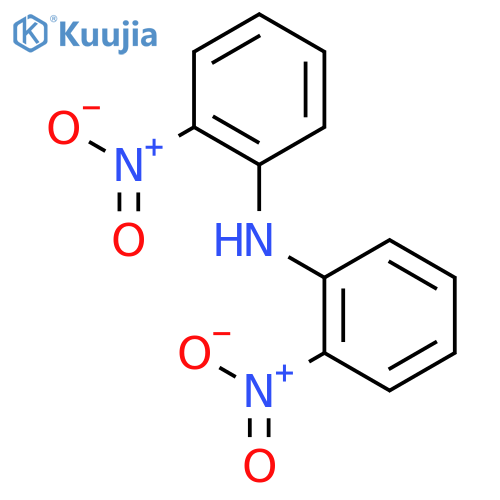Cas no 18264-71-6 (2,2'-Dinitrodiphenylamine)

2,2'-Dinitrodiphenylamine structure
商品名:2,2'-Dinitrodiphenylamine
2,2'-Dinitrodiphenylamine 化学的及び物理的性質
名前と識別子
-
- Bis(2-nitrophenyl)amine
- 2,2'-Dinitrodiphenylamine
- 2-nitro-N-(2-nitrophenyl)aniline
- 2,10-DODECADIYNE
- 2.2'-Dinitro-diphenylamin
- Bis-(2-nitro-phenyl)-amin
- bis-(2-nitro-phenyl)-amine
- di(o-nitrophenyl)amine
- HN(o-PhNO2)2
- N-(2-Nitrophenyl)-2-nitroaniline
- RENCFAVKFWOLJJ-UHFFFAOYSA-N
- FT-0659250
- MFCD01861530
- AS-49878
- SR-01000205829-1
- 2,2'-Dinitrophenylamine
- NS00026012
- 18264-71-6
- CS-0361222
- HMS3086O13
- CHEMBL2140493
- 2, 2'-Dinitrodiphenylamine
- 2-Nitro-N-(2-nitrophenyl)benzenamine
- AKOS003599863
- N11860
- SCHEMBL397773
- NSC 68781
- EINECS 242-138-6
- Diphenylamine, 2,2'-dinitro-
- methyl 3-[8,13-bis[1-(2-hydroxyethoxy)ethyl]-18-(3-methoxy-3-oxo-propyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
- 2-Nitro-N-(2-nitrophenyl)aniline #
- NSC-68781
- NSC68781
- SMR001559583
- A812716
- Benzenamine, 2-nitro-N-(2-nitrophenyl)-
- SR-01000205829
- Diphenylamine,2'-dinitro-
- DTXSID30171313
- 2,2/'-Dinitrodiphenylamine
- Hydroxy(2-(2-(hydroxy(oxido)amino)anilino)phenyl)azane oxide
- NCIOpen2_003406
- MLS002693638
- 2,2-Dinitrodiphenylamine
- Bis(2-nitrophenyl)amine; 2,2'-Dinitrodiphenylamine; 2-Nitro-N-(2-nitrophenyl)aniline; 2,2'-Dinitrophenylamine; Diphenylamine, 2,2'-dinitro-;
-
- MDL: MFCD01861530
- インチ: InChI=1S/C12H9N3O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19/h1-8,13H
- InChIKey: RENCFAVKFWOLJJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 259.05900
- どういたいしつりょう: 259.059
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 104A^2
じっけんとくせい
- 密度みつど: 1.446
- ふってん: 406 °C at 760 mmHg
- フラッシュポイント: 406 °C at 760 mmHg
- 屈折率: 1.693
- PSA: 103.67000
- LogP: 4.36600
2,2'-Dinitrodiphenylamine セキュリティ情報
2,2'-Dinitrodiphenylamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
2,2'-Dinitrodiphenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | BD8764747-1g |
Bis(2-nitrophenyl)amine |
18264-71-6 | 95+% | 1g |
RMB 1169.60 | 2025-02-20 | |
| abcr | AB511742-250 mg |
Bis(2-nitrophenyl)amine; . |
18264-71-6 | 250mg |
€660.70 | 2023-06-14 | ||
| eNovation Chemicals LLC | Y1242848-250mg |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 250mg |
$1165 | 2024-06-07 | |
| 1PlusChem | 1P0024I2-100mg |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 100mg |
$183.00 | 2025-02-19 | |
| 1PlusChem | 1P0024I2-250mg |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 250mg |
$294.00 | 2025-02-19 | |
| abcr | AB511742-100mg |
Bis(2-nitrophenyl)amine; . |
18264-71-6 | 100mg |
€535.40 | 2025-02-19 | ||
| A2B Chem LLC | AA98346-100mg |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 100mg |
$412.00 | 2024-04-20 | |
| Ambeed | A734645-1g |
Bis(2-nitrophenyl)amine |
18264-71-6 | 95+% | 1g |
$1710.0 | 2024-04-22 | |
| 1PlusChem | 1P0024I2-5g |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 5g |
$1907.00 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1242848-1g |
Benzenamine, 2-nitro-N-(2-nitrophenyl)- |
18264-71-6 | 95% | 1g |
$535 | 2025-02-21 |
2,2'-Dinitrodiphenylamine 関連文献
-
1. 272. Proximity effects in diaryl derivatives. Part I. The formation of seven-membered heterocyclic compoundsM. F. Grundon,B. T. Johnston,A. S. Wasfi J. Chem. Soc. 1963 1436
-
2. The preparation of phenazines by the cyclisation of 2-nitrodiphenylaminesB. Cross,P. J. Williams,R. E. Woodall J. Chem. Soc. C 1971 2085
-
3. 906. The synthesis of 1 : 9–9′ : 1′-dicarbazolylene, and related experimentsA. E. Jean Herbert,Muriel Tomlinson J. Chem. Soc. 1958 4492
-
Muriel L. Tomlinson J. Chem. Soc. 1939 158
-
5. NotesE. R. Klein,F. N. Lahey,D. H. Marrian,P. B. Russell,A. R. Todd,H. C. Barany,M. Pianka J. Chem. Soc. 1947 1418
18264-71-6 (2,2'-Dinitrodiphenylamine) 関連製品
- 961-68-2(2,4-Dinitro-N-phenylaniline)
- 612-28-2(N-Methyl-2-nitroaniline)
- 2908-76-1(Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)
- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18264-71-6)2,2'-Dinitrodiphenylamine

清らかである:99%
はかる:1g
価格 ($):1539.0